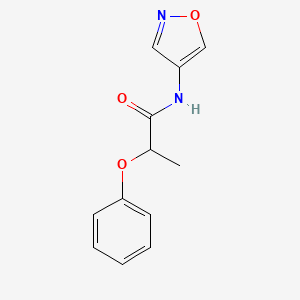

N-(isoxazol-4-yl)-2-phenoxypropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(isoxazol-4-yl)-2-phenoxypropanamide” is a chemical compound used in scientific research. It is an isoxazole-based compound . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

Isoxazoles can be synthesized through various methods . Two main reactions leading to the construction of the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are universal and popular with synthetic chemists .Chemical Reactions Analysis

The presence of the labile N–O bond in the isoxazole ring allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles synthetically useful .Aplicaciones Científicas De Investigación

Antimicrobial and Antiprotozoal Activities

- Antiprotozoal Activities : Studies have demonstrated that isoxazole derivatives exhibit significant antiprotozoal activities. For instance, certain 3,5-diphenylisoxazoles showed potent activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with select compounds displaying cytotoxic indices considerably higher than that of the reference compound furamidine (Patrick et al., 2007).

- Antimycotic Activity : The introduction of isoxazolyl groups into phenoxyacetamide derivatives has been found to enhance antimycotic activity against Candida albicans and Cryptococcus neoformans. This suggests a potential pathway for developing new antifungal agents with improved efficacy (Daidone et al., 1988).

Therapeutic Potential in Disease Management

- Inhibitory Effects on Enzymes and Cellular Processes : Isoxazole derivatives have been identified as potent inhibitors of enzymes critical for disease progression. For example, isoxazolidines, synthesized through copper-catalyzed aminooxygenation, have shown utility in organic synthesis, drug discovery, and chemical biology, underscoring their potential as therapeutic agents (Karyakarte et al., 2012).

- Antianaphylactic Agents : N-(4-Isoxazolylthiazol-2-yl)oxamic acid derivatives have been synthesized and evaluated for their potential as antianaphylactic agents. These compounds demonstrated potent activity in the passive cutaneous anaphylaxis model in rats, with some derivatives showing effectiveness by oral route, offering a promising avenue for the treatment of anaphylaxis (Chiarino et al., 1991).

Environmental and Miscellaneous Applications

- Interaction with Microplastics : Research into the environmental impact of pharmaceuticals has indicated that isoxazole-containing compounds like sulfamethoxazole can interact with microplastics in aquatic environments. This interaction highlights the need for further study on the environmental fate and behavior of isoxazole derivatives (Guo et al., 2019).

Direcciones Futuras

Isoxazoles have been the subject of research in medicinal chemistry over the past decades . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This suggests that “N-(isoxazol-4-yl)-2-phenoxypropanamide” and similar compounds may continue to be a focus of future research.

Mecanismo De Acción

Target of Action

Oxazole derivatives have been found to exhibit selectivity for phosphodiesterase 4 over phosphodiesterase 10 and phosphodiesterase 11 . Phosphodiesterases play a crucial role in cellular signaling by breaking down cyclic nucleotides like cAMP and cGMP, thus regulating their intracellular concentrations.

Mode of Action

Based on the known actions of similar oxazole derivatives, it can be inferred that these compounds may interact with their targets, such as phosphodiesterases, to inhibit their activity . This inhibition could lead to an increase in the concentration of cyclic nucleotides, thereby affecting various cellular processes.

Propiedades

IUPAC Name |

N-(1,2-oxazol-4-yl)-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-9(17-11-5-3-2-4-6-11)12(15)14-10-7-13-16-8-10/h2-9H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGVNVKGHYNNTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CON=C1)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2741910.png)

![2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]-1-(4-phenoxyphenyl)ethan-1-one](/img/structure/B2741920.png)

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2741925.png)

![N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbutanamide](/img/no-structure.png)